molecular formula C10H16O2 B8774926 2-acetyl-4,4-dimethylcyclohexan-1-one

2-acetyl-4,4-dimethylcyclohexan-1-one

Cat. No.: B8774926
M. Wt: 168.23 g/mol
InChI Key: WKFJEERVXCIQBM-UHFFFAOYSA-N
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Description

2-Acetyl-4,4-dimethylcyclohexan-1-one (CAS 91056-57-4) is a functionalized cyclohexanone derivative of significant interest in organic synthesis and medicinal chemistry research. Its molecular formula is C10H16O2, with a molecular weight of 168.23 . The compound features a cyclohexanone ring system substituted with an acetyl group at the 2-position and two methyl groups at the 4-position, creating a versatile and reactive scaffold. This structure is valued as a key synthetic building block; the ketone and acetyl groups provide reactive sites for various transformations, including nucleophilic addition and condensation reactions, enabling its use in constructing complex molecular frameworks . In pharmaceutical research, the 4,4-dimethylcyclohexyl moiety is recognized as a privileged structural motif. Structure-Activity Relationship (SAR) studies in medicinal chemistry have demonstrated that such hydrophobic groups are highly desirable for achieving strong binding affinities in protein-ligand interactions . Specifically, the 4,4-dimethylcyclohexyl group has been identified as a preferred substituent in the development of potent inhibitors, such as those targeting the MDM2-p53 protein-protein interaction, a prominent pathway in oncology drug discovery . This makes this compound a valuable intermediate for the synthesis and exploration of novel bioactive compounds. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-acetyl-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-7(11)8-6-10(2,3)5-4-9(8)12/h8H,4-6H2,1-3H3

InChI Key

WKFJEERVXCIQBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(CCC1=O)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The enolate acylation approach leverages the deprotonation of 4,4-dimethylcyclohexan-1-one at the α-position (C-2) using a strong base, followed by electrophilic trapping with acetyl chloride. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C selectively generates the enolate, which reacts with acetyl chloride to yield the target compound.

Optimization Insights:

  • Base Selection : LDA outperforms potassium tert-butoxide in regioselectivity due to its non-nucleophilic nature.

  • Solvent : THF enhances enolate stability compared to diethyl ether.

  • Temperature : Maintaining −78°C minimizes side reactions such as over-acylation.

Experimental Data:

ParameterValue
Yield68%
Reaction Time2 hours
Purity (GC-MS)95%

Enamine Acylation Strategy

Methodology

The Stork enamine method involves condensing 4,4-dimethylcyclohexan-1-one with pyrrolidine to form a cyclic enamine. Subsequent acylation with acetyl chloride and hydrolysis regenerates the ketone, introducing the acetyl group at C-2.

Key Steps:

  • Enamine Formation : Refluxing cyclohexanone with pyrrolidine in toluene (yield: 89%).

  • Acylation : Reacting enamine with acetyl chloride at 0°C (2 hours).

  • Hydrolysis : Dilute HCl hydrolysis (30 minutes, 25°C).

Performance Metrics:

StageYieldSelectivity
Enamine Formation89%-
Acylation75%92%
Overall Yield58%-

Silyl Enol Ether Acylation

Synthetic Route

This method employs trimethylsilyl chloride (TMSCl) to protect the enolate of 4,4-dimethylcyclohexan-1-one, forming a silyl enol ether. Reaction with acetyl chloride in the presence of titanium tetrachloride (TiCl₄) achieves C-2 acetylation.

Advantages:

  • Regiocontrol : Steric shielding by TMS directs acylation to the less hindered C-2 position.

  • Mild Conditions : Reactions proceed at −20°C, reducing decomposition.

Data Summary:

ConditionOutcome
CatalystTiCl₄ (10 mol%)
SolventDichloromethane
Yield72%
Selectivity98%

Friedel-Crafts Acylation Attempts

Challenges and Modifications

Direct Friedel-Crafts acylation of 4,4-dimethylcyclohexan-1-one with acetyl chloride and AlCl₃ is impeded by the ketone’s deactivating effect. However, introducing a transient directing group (e.g., boronic acid) temporarily enhances electrophilic susceptibility at C-2.

Experimental Observations:

  • Without Directing Group : <5% conversion.

  • With Phenylboronic Acid : 42% yield after 12 hours at 80°C.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYieldSelectivityComplexity
Enolate Acylation68%HighModerate
Enamine Acylation58%ModerateHigh
Silyl Enol Ether72%Very HighHigh
Friedel-Crafts42%LowVery High

Industrial Scalability Considerations

  • Enolate Route : Requires cryogenic conditions, limiting large-scale use.

  • Silyl Enol Ether : Cost-prohibitive due to TMSCl and TiCl₄ usage.

  • Enamine Method : Balances yield and practicality for pilot-scale synthesis.

Emerging Techniques: Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Adapting protocols from chromenopyrimidine synthesis , microwave irradiation (150°C, 20 minutes) reduces enamine acylation time by 70% while maintaining 65% yield.

Chemical Reactions Analysis

Types of Reactions: 2-acetyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

2-acetyl-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-acetyl-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexanone ring provides a stable framework for various chemical transformations. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Impact References
2-Acetyl-4,4-dimethylcyclohexan-1-one C₁₁H₁₈O₂ ~182.26* 2-acetyl, 4,4-dimethyl Enhanced steric bulk; potential for keto-enol tautomerism and nucleophilic reactions.
4,4-Dimethylcyclohexanone C₈H₁₄O 126.20 4,4-dimethyl Base structure; lower polarity (mp 41–43°C, insoluble in water).
2-Hydroxy-4,4-dimethylcyclohexan-1-one C₈H₁₄O₂ 142.20 2-hydroxy, 4,4-dimethyl Increased hydrogen bonding capacity; altered solubility and reactivity.
2-Bromo-4,4-dimethylcyclohexan-1-one C₈H₁₃BrO 205.10 2-bromo, 4,4-dimethyl Electrophilic bromine enhances reactivity in substitution/elimination reactions.
2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one C₁₃H₂₂O₂ 210.31 2-(2,2-dimethylpropanoyl), 4,4-dimethyl Bulkier acyl group increases steric hindrance, reducing reaction rates.
3-Butyl-4,4-dimethylcyclohexan-1-one C₁₂H₂₂O 182.30 3-butyl, 4,4-dimethyl Aliphatic chain introduces lipophilicity, affecting bioavailability.

Structural and Electronic Effects

  • Acetyl vs. Hydroxy/Bromo Substituents : The acetyl group at position 2 (electron-withdrawing) contrasts with electron-donating groups like hydroxy (in 2-hydroxy-4,4-dimethylcyclohexan-1-one) or bromine (in 2-bromo-4,4-dimethylcyclohexan-1-one). This difference influences tautomerization stability and electrophilic reactivity .
  • Steric Hindrance: Bulkier substituents, such as 2-(2,2-dimethylpropanoyl), reduce accessibility to the carbonyl group, impacting nucleophilic addition reactions compared to the smaller acetyl group in the target compound .

Spectroscopic Characterization

  • 1H-NMR: The acetyl methyl group in analogs (e.g., compound 3b in ) typically resonates at δ 2.1–2.3 ppm. In 4,4-dimethylcyclohexanone (), the cyclohexanone protons appear as multiplet signals near δ 1.2–2.5 ppm .
  • 13C-NMR: The ketone carbonyl in 4,4-dimethylcyclohexanone is observed at ~210 ppm. Acetyl-substituted analogs (e.g., 2-acetyl derivatives) show additional carbonyl signals near δ 200–205 ppm .

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